molecular formula C13H13N3O4S B4087874 N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide

N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide

Cat. No. B4087874
M. Wt: 307.33 g/mol
InChI Key: BJQZFWVUWUUMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide, also known as nitazoxanide, is a broad-spectrum antiparasitic and antiviral drug. It was first developed in the 1990s and has since been used to treat a variety of infectious diseases, including giardiasis, cryptosporidiosis, and viral gastroenteritis. Nitazoxanide is a prodrug that is rapidly converted to its active metabolite, tizoxanide, in the body.

Mechanism of Action

The exact mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide is not fully understood, but it is thought to involve interference with the energy metabolism of parasites and viruses. Nitazoxanide and its active metabolite, tizoxanide, have been shown to inhibit the pyruvate:ferredoxin oxidoreductase enzyme in parasites, which is essential for energy production. In viruses, N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide has been shown to inhibit viral replication by interfering with the maturation of viral particles.
Biochemical and Physiological Effects:
Nitazoxanide has been shown to have low toxicity and is generally well-tolerated in humans. It is rapidly absorbed from the gastrointestinal tract and is extensively metabolized in the liver to its active metabolite, tizoxanide. Tizoxanide is excreted primarily in the urine, with a half-life of approximately 12 hours in humans.

Advantages and Limitations for Lab Experiments

Nitazoxanide has several advantages for use in lab experiments. It has broad-spectrum activity against parasites and viruses, making it useful for studying a wide range of infectious diseases. It is also relatively non-toxic and well-tolerated in humans, making it a good candidate for clinical trials. However, N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide has some limitations for lab experiments, including its low solubility in water and its relatively short half-life in humans.

Future Directions

There are several future directions for the study of N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide. One area of research is the development of new formulations of N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide that improve its solubility and bioavailability. Another area of research is the investigation of N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide's potential as a treatment for other infectious diseases, such as malaria and tuberculosis. Finally, there is ongoing research into the mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide and its active metabolite, tizoxanide, which may lead to the development of new antiparasitic and antiviral drugs.

Scientific Research Applications

Nitazoxanide has been extensively studied for its antiparasitic and antiviral properties. It has been shown to be effective against a wide range of parasites, including Giardia lamblia, Cryptosporidium parvum, Entamoeba histolytica, and Hymenolepis nana. Nitazoxanide has also been shown to have antiviral activity against a number of viruses, including rotavirus, norovirus, hepatitis B virus, hepatitis C virus, and influenza virus.

properties

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-2-10(20-9-6-4-3-5-7-9)12(17)15-13-14-8-11(21-13)16(18)19/h3-8,10H,2H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQZFWVUWUUMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC=C(S1)[N+](=O)[O-])OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807242
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.